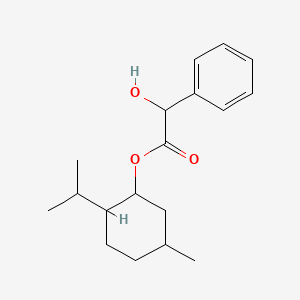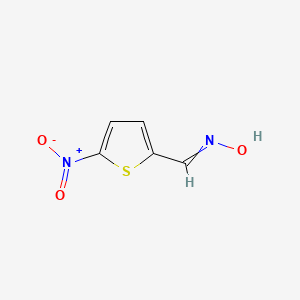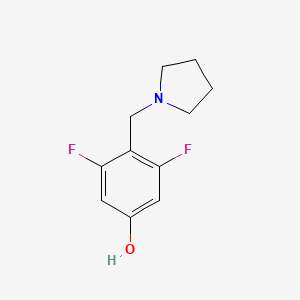![molecular formula C12H15BrN4O2 B8670948 tert-butyl N-({6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methyl)carbamate](/img/structure/B8670948.png)
tert-butyl N-({6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-({6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methyl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromine atom attached to an imidazo[4,5-b]pyridine ring, which is further linked to a carbamic acid tert-butyl ester group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-({6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methyl)carbamate typically involves multiple steps, starting with the preparation of the imidazo[4,5-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The bromination of the imidazo[4,5-b]pyridine ring is usually carried out using bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
The subsequent step involves the introduction of the carbamic acid tert-butyl ester group. This can be accomplished through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions typically include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-({6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The imidazo[4,5-b]pyridine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The carbamic acid tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products
The major products formed from these reactions include substituted imidazo[4,5-b]pyridine derivatives, oxidized or reduced forms of the compound, and carbamic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-({6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the investigation of cellular processes and the development of diagnostic tools.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is utilized in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-({6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methyl)carbamate involves its interaction with specific molecular targets. The bromine atom and the imidazo[4,5-b]pyridine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The carbamic acid tert-butyl ester group may enhance the compound’s stability and bioavailability.
At the molecular level, the compound may inhibit or activate specific signaling pathways, leading to desired biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Chloro-1H-imidazo[4,5-b]pyridin-2-ylmethyl)-carbamic acid tert-butyl ester
- (6-Fluoro-1H-imidazo[4,5-b]pyridin-2-ylmethyl)-carbamic acid tert-butyl ester
- (6-Iodo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)-carbamic acid tert-butyl ester
Uniqueness
Compared to its analogs, tert-butyl N-({6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methyl)carbamate exhibits unique reactivity due to the presence of the bromine atom. Bromine’s intermediate reactivity between chlorine and iodine allows for selective substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the specific electronic and steric effects imparted by the bromine atom can influence the compound’s biological activity, making it a valuable candidate for drug development.
Propriétés
Formule moléculaire |
C12H15BrN4O2 |
|---|---|
Poids moléculaire |
327.18 g/mol |
Nom IUPAC |
tert-butyl N-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H15BrN4O2/c1-12(2,3)19-11(18)15-6-9-16-8-4-7(13)5-14-10(8)17-9/h4-5H,6H2,1-3H3,(H,15,18)(H,14,16,17) |
Clé InChI |
SOSHAWWCUKHGRS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[[(4S,5R)-4,5-Bis(4-chlorophenyl)-2-[4-(1,1-dimethylethyl)-2-ethoxyphenyl]-4,5-dihydro-1H-imidazol-1-YL]carbonyl]-1-piperazinyl]-1-(4-morpholinyl)ethanone](/img/structure/B8670870.png)








![Methyl 2-[3-(2-thienyl)acrylamido]benzoate](/img/structure/B8670941.png)



![tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B8670957.png)
